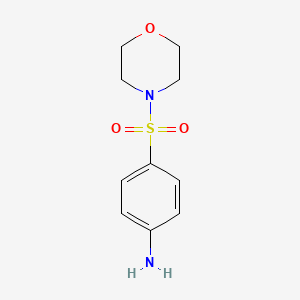

4-(Morfolinosulfonil)anilina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(Morpholinosulfonyl)aniline involves several chemical reactions, including substitution and Suzuki reactions. For instance, 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl) dimorpholine is synthesized through a substitution reaction between 2,4,6-trichloro-1,3,5-triazine and morpholine, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester to obtain related compounds (Jiao Chun-l, 2014). Another synthesis route involves reacting 2,4-dichloro-6-morpholino-1,3,5-triazine with aniline, leading to the formation of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline, which exhibits intermolecular hydrogen bonds in its crystal structure (Yang Li et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Morpholinosulfonyl)aniline has been elucidated using various spectroscopic techniques. For example, the structure of synthesized compounds has been confirmed by 1H-NMR and ESI-MS, indicating the successful formation of the desired products (Jiao Chun-l, 2014). Crystallographic studies have also played a crucial role in understanding the intermolecular interactions and conformational details of these compounds, as demonstrated by the crystal structure analysis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline (Yang Li et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 4-(Morpholinosulfonyl)aniline derivatives involves a variety of reactions, including electrochemical synthesis. For instance, the electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating the versatile reactivity of these compounds (D. Nematollahi & R. Esmaili, 2010).

Physical Properties Analysis

The physical properties of 4-(Morpholinosulfonyl)aniline and its derivatives can be influenced by their molecular structures. For example, the crystal structure analysis provides insights into the conformational preferences and intermolecular interactions, which can affect the compound's physical state, solubility, and stability (Yang Li et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-(Morpholinosulfonyl)aniline derivatives are characterized by their reactivity in various chemical reactions. The electrochemical synthesis method highlights the compound's ability to undergo oxidation and participate in Michael type addition reactions, showcasing its chemical versatility (D. Nematollahi & R. Esmaili, 2010).

Aplicaciones Científicas De Investigación

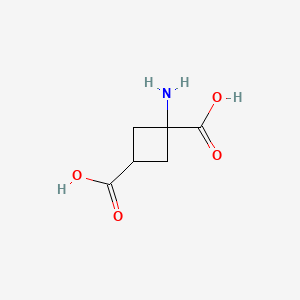

Inhibidores de la reductasa de dihidrofolato (DHFR)

“4-(Morfolinosulfonil)anilina” se utiliza en el diseño y síntesis de nuevas sulfonamidas N4-sustituidas: derivados de acetamida como inhibidores de la reductasa de dihidrofolato (DHFR) {svg_1}. La inhibición de DHFR se considera uno de los mecanismos más importantes mediante los cuales los derivados de sulfonamida exhiben actividades antimicrobianas y antitumorales {svg_2}.

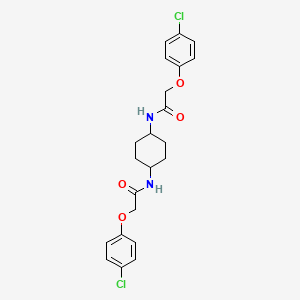

Actividad antimicrobiana

Las sulfonamidas conjugadas con fragmentos de acetamida, como “this compound”, exhiben actividades antimicrobianas {svg_3}. Algunos de estos compuestos sintetizados son activos como agentes antibacterianos y antifúngicos {svg_4}.

Actividad anticancerígena

El compuesto se utiliza en la síntesis de sulfonamidas que han mostrado una actividad antitumoral in vitro e in vivo sustancial {svg_5}. La actividad anticancerígena la ejercen las sulfonamidas a través de una amplia gama de mecanismos, como el arresto del ciclo celular en la fase G1 {svg_6}.

Inhibición de la anhidrasa carbónica (CA)

Se ha informado que las sulfonamidas, incluida “this compound”, inhiben la anhidrasa carbónica (CA), que es un mecanismo que contribuye a su actividad anticancerígena {svg_7}.

Inhibición de la metaloproteinasa de matriz (MMP)

Las sulfonamidas pueden inhibir la metaloproteinasa de matriz (MMP), que es otro mecanismo a través del cual ejercen su actividad anticancerígena {svg_8}.

Inhibición de la cinasa dependiente de ciclina (CDK)

Las sulfonamidas, como “this compound”, pueden inhibir la cinasa dependiente de ciclina (CDK), contribuyendo a su actividad anticancerígena {svg_9}.

Inhibición de las aminopeptidasas de metionina (MetAP)

Las sulfonamidas pueden inhibir las aminopeptidasas de metionina (MetAP), otro mecanismo que contribuye a su actividad anticancerígena {svg_10}.

Inhibición de las desacetilasas de histonas (HDAC)

Las sulfonamidas pueden inhibir las desacetilasas de histonas (HDAC), que es otro mecanismo a través del cual ejercen su actividad anticancerígena {svg_11}.

Safety and Hazards

4-(Morpholinosulfonyl)aniline can be irritating to the eyes, skin, and respiratory tract . It is advised to wear appropriate protective equipment to avoid inhalation, contact with the skin, and entry into the eyes . In case of accidental application or contact with skin, rinse immediately with clean water and seek medical attention .

Mecanismo De Acción

Target of Action

The primary target of 4-(Morpholinosulfonyl)aniline is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as 4-(Morpholinosulfonyl)aniline, exhibit antimicrobial and antitumor activities .

Mode of Action

4-(Morpholinosulfonyl)aniline interacts with DHFR by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. As a result, DNA synthesis and cell growth are hindered, leading to the antimicrobial and antitumor effects of the compound .

Biochemical Pathways

The main biochemical pathway affected by 4-(Morpholinosulfonyl)aniline is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the availability of tetrahydrofolate. This, in turn, hampers DNA synthesis and cell growth, affecting the survival and proliferation of microbial and tumor cells .

Pharmacokinetics

The compound’s solubility in ethanol and dichloromethane suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 4-(Morpholinosulfonyl)aniline’s action primarily involve the disruption of DNA synthesis and cell growth. By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound hinders the production of essential components for DNA synthesis. This leads to the inhibition of cell growth and proliferation, resulting in the compound’s antimicrobial and antitumor effects .

Propiedades

IUPAC Name |

4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKHPQFFQRKOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176015 | |

| Record name | Compound 82 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21626-70-0 | |

| Record name | 4-(Morpholinosulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Compound 82 208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 82 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)

![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)